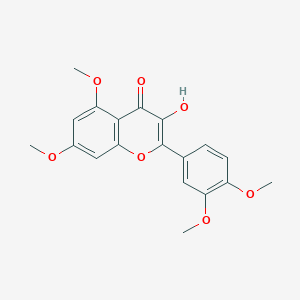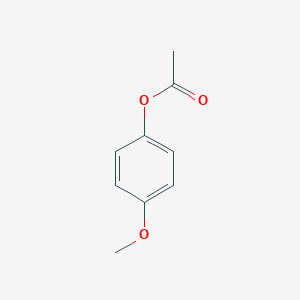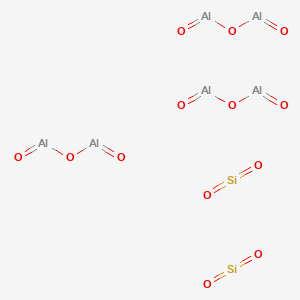
3-Hydroxy-3',4',5,7-Tetramethoxyflavone
Übersicht
Beschreibung
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER, auch bekannt als Retusin, ist ein natürlich vorkommendes Flavonoidderivat. Es handelt sich um ein Tetramethoxyflavone, das heißt, es hat vier Methoxygruppen, die an sein Flavonoid-Grundgerüst gebunden sind. Diese Verbindung kommt in verschiedenen Pflanzen vor und wurde auf ihre potenziellen biologischen Aktivitäten, einschließlich antiviraler und entzündungshemmender Eigenschaften, untersucht .
Wissenschaftliche Forschungsanwendungen
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antioxidative, antivirale und entzündungshemmende Wirkungen.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen bei der Behandlung verschiedener Krankheiten, wie z. B. Krebs und Virusinfektionen, zu untersuchen.
Industrie: Es wird aufgrund seiner bioaktiven Eigenschaften bei der Entwicklung von Pharmazeutika, Nutrazeutika und Kosmetikprodukten verwendet .
Wirkmechanismus
Der Wirkmechanismus von QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Aktivität: Die Verbindung wirkt als Antioxidans, indem sie freie Radikale einfängt und oxidativen Stress reduziert.
Enzyminhibition: Es hemmt Enzyme wie Chinonreduktase 2, die eine Rolle im Metabolismus von toxischen Chinolinen spielt.
Entzündungshemmende Wirkungen: Die Verbindung moduliert Entzündungswege, indem sie die Produktion von proinflammatorischen Zytokinen und Mediatoren hemmt
Wirkmechanismus
Target of Action
The primary targets of Averionol are vascular smooth muscle cells and CNE cells . It interacts with these cells to induce vasorelaxation and inhibit cell proliferation .
Mode of Action
Averionol induces vasorelaxation in aortic rings pre-contracted with phenylephrine . This effect is significantly reduced in endothelium-denuded and potassium chloride-primed aortic rings . The vasorelaxant effect of Averionol involves NO/sGC/cGMP and prostacyclin pathways , calcium and potassium channels , and muscarinic and beta-adrenergic receptors . It also reduces Ca2+ release from the sarcoplasmic reticulum (via IP3R) and blocks calcium channels (VOCC) .
Biochemical Pathways
Averionol affects the NO/sGC/cGMP and prostacyclin pathways . It reduces Ca2+ release from the sarcoplasmic reticulum and blocks calcium channels . These actions lead to vasorelaxation .
Pharmacokinetics
Information on the ADME properties of Averionol is currently limited. It’s known that the compound has high inhibitory effects on the proliferation of cne cells .
Result of Action
Averionol has been shown to cause relaxation of aortic rings pre-contracted with phenylephrine . It also has high inhibitory effects on the proliferation of CNE cells and induces apoptosis of these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .
Biochemische Analyse
Biochemical Properties
They can interact with enzymes, proteins, and other biomolecules, influencing various biochemical reactions .
Cellular Effects
Averionol has been reported to have high inhibitory effects on the proliferation of CNE cells . It induces apoptosis in these cells by decreasing mitochondrial membrane potential and increasing the expression of Caspase3 and Caspase9 .
Molecular Mechanism
It’s suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Flavonoids are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Flavonoids are known to interact with various transporters or binding proteins .
Subcellular Localization
Flavonoids can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER kann durch Methylierung von Quercetin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Quercetin mit Methyliodid in Gegenwart einer Base, wie z. B. Kaliumcarbonat, unter Rückflussbedingungen. Diese Reaktion führt zur Substitution von Hydroxylgruppen durch Methoxygruppen und bildet das Tetramethyletherderivat .
Industrielle Produktionsverfahren
Die industrielle Produktion von QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER folgt in der Regel dem gleichen Syntheseweg wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung größerer Reaktoren und effizienterer Reinigungsverfahren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Thiole in Gegenwart von Katalysatoren.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Chinone, Dihydroderivate und substituierte Flavonoide, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Quercetin: Die Stammverbindung von QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER, bekannt für ihre antioxidativen und entzündungshemmenden Eigenschaften.
Kaempferol: Ein weiteres Flavonoid mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen strukturellen Merkmalen.
Myricetin: Ein Flavonoid mit zusätzlichen Hydroxylgruppen, das zu unterschiedlichen chemischen und biologischen Eigenschaften führt
Einzigartigkeit
QUERCETIN 5,7,3’,4’-TETRAMETHYL ETHER ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das seine Stabilität und Bioverfügbarkeit im Vergleich zu seiner Stammverbindung, Quercetin, erhöht. Diese strukturelle Modifikation beeinflusst auch seine Wechselwirkung mit molekularen Zielstrukturen, was zu unterschiedlichen biologischen Aktivitäten führt .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASNKNLMQBKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154319 | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1244-78-6 | |
| Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC102049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AVERIONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational chemistry techniques were employed to study 3-hydroxy-3',4',5,7-tetramethoxyflavone?
A1: The researchers utilized spectroscopic investigations, Hirshfeld surface analysis, and molecular docking studies to characterize this compound. [, ] Hirshfeld surface analysis can provide insights into intermolecular interactions, while molecular docking simulations help predict the binding affinities and interactions of the compound with potential drug targets.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)



